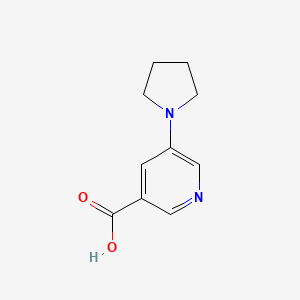

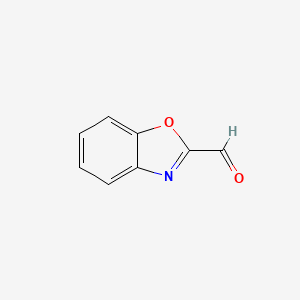

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid is a compound that is structurally related to various biologically active molecules. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be informative for understanding the potential characteristics and applications of 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that may include cyclization, substitution, and functional group transformations. For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives involves the introduction of various substituents and the formation of heterocyclic moieties . Similarly, the synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids is achieved through a three-component condensation reaction, demonstrating the versatility of carboxylic acid derivatives in combinatorial chemistry .

Molecular Structure Analysis

The molecular structure of compounds related to 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid can be complex, with various substituents influencing their conformation and reactivity. X-ray diffraction analysis is often used to unambiguously assign the structure of such compounds . The presence of cyclopentyl and pyrrolidine rings suggests that the compound may exhibit significant conformational rigidity, which can affect its interaction with biological targets.

Chemical Reactions Analysis

Compounds with a carboxylic acid moiety, such as 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid, can undergo a variety of chemical reactions. These may include esterification, amidation, and reactions with amines to form amides or with alcohols to form esters. The reactivity of the carboxylic acid group can be influenced by adjacent functional groups and the overall molecular conformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxylic acid derivatives are influenced by their functional groups and molecular structure. For example, cyclopentane-1,3-diones, which are structurally related to 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid, exhibit pKa values similar to carboxylic acids and can serve as isosteres, suggesting that the cyclopentyl derivative may also have acidic properties . The presence of a 5-oxopyrrolidine moiety could contribute to the compound's lipophilicity and potential for forming hydrogen bonds, which are important for biological interactions .

Scientific Research Applications

1. Anti-inflammatory Research

- Application : This compound has been used in the synthesis of a series of pyrrolidinone derivatives for anti-inflammatory evaluation .

2. Antioxidant Research

- Application : They are used for stabilization of food products, polymeric products, petrochemicals, cosmetics, and pharmaceuticals .

3. Antimicrobial Activity Research

Safety And Hazards

properties

IUPAC Name |

1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-9-5-7(10(13)14)6-11(9)8-3-1-2-4-8/h7-8H,1-6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQZKPNTCXAUKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CC(CC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406478 |

Source

|

| Record name | 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid | |

CAS RN |

696647-78-6 |

Source

|

| Record name | 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B1275880.png)